molecular formula C14H16FNO3S B2587282 (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-30-2

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2587282
CAS No.: 1797571-30-2
M. Wt: 297.34
InChI Key: FJUXTQGKWOEILL-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group attached to a fluorinated methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic core using a sulfonyl chloride derivative.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for substitution reactions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorinated aromatic ring can enhance binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
  • (1R,5S)-8-((3-fluoro-4-hydroxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Uniqueness

Compared to similar compounds, (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXTQGKWOEILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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